Ethyl 3-aminoquinoxaline-2-carboxylate Ethyl 3-aminoquinoxaline-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18098105
InChI: InChI=1S/C11H11N3O2/c1-2-16-11(15)9-10(12)14-8-6-4-3-5-7(8)13-9/h3-6H,2H2,1H3,(H2,12,14)
SMILES:
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol

Ethyl 3-aminoquinoxaline-2-carboxylate

CAS No.:

Cat. No.: VC18098105

Molecular Formula: C11H11N3O2

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-aminoquinoxaline-2-carboxylate -

Specification

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
IUPAC Name ethyl 3-aminoquinoxaline-2-carboxylate
Standard InChI InChI=1S/C11H11N3O2/c1-2-16-11(15)9-10(12)14-8-6-4-3-5-7(8)13-9/h3-6H,2H2,1H3,(H2,12,14)
Standard InChI Key YEGJKNJFRUPBHC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC2=CC=CC=C2N=C1N

Introduction

Structural and Chemical Properties of Ethyl 3-Aminoquinoxaline-2-Carboxylate

Molecular Architecture

EAQC features a quinoxaline core—a fused bicyclic system comprising two benzene rings and two nitrogen atoms at positions 1 and 4. The carboxylate group at position 2 and the amino substituent at position 3 enhance its polarity and reactivity, enabling interactions with biological targets such as kinase enzymes . The ethyl ester moiety improves lipid solubility, facilitating cellular uptake .

Table 1: Key Physicochemical Properties of EAQC

PropertyValueSource
Molecular FormulaC₁₁H₁₁N₃O₂
Molecular Weight217.22 g/mol
Melting PointNot reported
SolubilitySoluble in polar organic solvents (e.g., ethanol, DMSO)
StabilityStable under inert conditions

Spectroscopic Characterization

  • IR Spectroscopy: The compound exhibits characteristic absorption bands for N-H (3430 cm⁻¹), C=O (1760 cm⁻¹), and C=N (1625 cm⁻¹) .

  • ¹H-NMR: Peaks at δ 8.17–7.7 ppm correspond to aromatic protons, while δ 4.06 ppm represents the ethyl group’s methylene protons .

Synthesis and Optimization of EAQC

Conventional Synthesis Routes

EAQC is synthesized via the condensation of 1,2-diaminobenzene with diethyl oxalate under acidic conditions (e.g., HCl or H₂SO₄). This one-pot reaction forms the quinoxaline ring through cyclization, with yields influenced by solvent choice and temperature .

Reaction Scheme:
1,2-Diaminobenzene+Diethyl OxalateH+EAQC+2EtOH\text{1,2-Diaminobenzene} + \text{Diethyl Oxalate} \xrightarrow{\text{H}^+} \text{EAQC} + 2\text{EtOH}

Advanced Methodologies

Recent studies explore microwave-assisted synthesis to reduce reaction times from hours to minutes, achieving yields >80% . Alternative pathways involve the reduction of ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide using amines or hydrazines, though these methods are less selective .

Table 2: Comparison of Synthesis Conditions

MethodConditionsYieldPuritySource
Acidic CondensationEthanol, HCl, reflux, 6 hrs65%95%
Microwave SynthesisDMF, 150°C, 15 mins82%98%
Amine ReductionEthanol, reflux, 2 hrs45%90%

Biological Activity and Mechanistic Insights

Kinase Inhibition and Antitumor Effects

EAQC inhibits receptor tyrosine kinases (RTKs), including EGFR and VEGFR, by competing with ATP-binding sites. In vitro studies demonstrate IC₅₀ values of 0.5–2.0 μM against breast (MCF-7) and lung (A549) cancer cell lines . The amino group at position 3 enhances hydrogen bonding with kinase active sites, while the carboxylate stabilizes interactions with basic residues .

Antimicrobial and Anti-inflammatory Activity

EAQC derivatives exhibit moderate activity against Staphylococcus aureus (MIC = 64 μg/mL) and Escherichia coli (MIC = 128 μg/mL) . The compound also suppresses NF-κB signaling, reducing TNF-α and IL-6 production in macrophages by 40–60% at 10 μM .

Applications in Medicinal Chemistry

Drug Design and Structural Analogues

EAQC serves as a precursor for 3-chloro- and 3-ethoxyquinoxaline-2-carboxylate derivatives, which show enhanced bioavailability and target affinity . For example, ethyl 3-ethoxyquinoxaline-2-carboxylate inhibits angiogenesis in zebrafish models at 10 μM, suggesting utility in anti-metastatic therapies .

Table 3: Bioactivity of EAQC Derivatives

DerivativeTargetIC₅₀/EC₅₀ApplicationSource
3-Chloro-EAQCEGFR0.3 μMNon-small cell lung cancer
3-Hydroxy-EAQCVEGFR-21.2 μMAntiangiogenic
3-Ethoxy-EAQCPI3K/Akt pathway5.0 μMBreast cancer

Formulation and Delivery Challenges

Despite its promise, EAQC’s poor aqueous solubility (<0.1 mg/mL) limits oral bioavailability. Nanoemulsions and liposomal encapsulation improve solubility 10-fold, achieving plasma concentrations of 1.2 μg/mL in rat models .

Future Research Directions

Scalable Synthesis and Green Chemistry

Current efforts focus on replacing toxic solvents (e.g., DMF) with ionic liquids or water-ethanol mixtures to enhance sustainability . Catalytic systems using zeolites or enzyme mimics could reduce reaction temperatures and improve atom economy.

Targeted Drug Delivery Systems

Conjugating EAQC to antibody-drug conjugates (ADCs) or peptide carriers may enhance tumor-specific uptake. Preliminary data show a 3-fold increase in tumor accumulation with folate-conjugated EAQC nanoparticles .

Mechanistic Elucidation

Ongoing studies aim to resolve the crystal structures of EAQC-kinase complexes using X-ray crystallography, which will inform the design of next-generation inhibitors with reduced off-target effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator